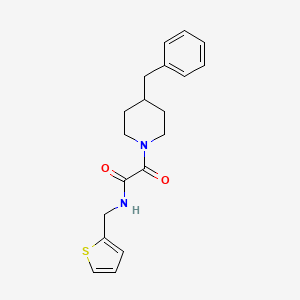

2-(4-benzylpiperidin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(4-benzylpiperidin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide" is a structurally complex molecule that may be related to various synthesized acetamide derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with benzylpiperidine and thiophene moieties have been synthesized and studied for their biological properties, such as antimicrobial, antitumor, and receptor binding activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic building blocks like benzenesulfonyl chloride, ethyl isonipecotate, and various substituted acetamides or carboxylates. For instance, the synthesis of N-substituted derivatives of acetamide involves the reaction of a compound with different N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent . Similarly, other papers describe the synthesis of acetamide derivatives through acetylation, N-chloroacetylation, and N-alkylation reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using spectroscopic techniques such as 1H-NMR, IR, and mass spectral data . These techniques allow for the elucidation of the molecular framework and the confirmation of the synthesized compounds' structures.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from their interactions with various biological targets. For example, some acetamide derivatives have been evaluated for their binding properties to receptors, such as the 5-HT1A serotonin receptors and σ1 receptors . These interactions are often studied through docking studies to understand the electrostatic interactions and binding affinities .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their acidity constants (pKa), can be determined through UV spectroscopic studies . These properties are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of the compounds. Additionally, the antimicrobial and antitumor activities of these compounds are often evaluated in vitro, providing insights into their potential therapeutic applications .

Scientific Research Applications

Synthesis of Antibacterial Agents

Research has led to the synthesis of various acetamide derivatives, including 2-(4-benzylpiperidin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide, aiming at developing potent antibacterial agents. These compounds have been synthesized from common intermediates and evaluated for their antibacterial activities, showing significant effectiveness against bacterial strains (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).

Electrochemical Oxidation Applications

In the realm of organic synthesis and medicinal chemistry, electrochemical methods have been employed to oxidize primary alcohols and aldehydes to carboxylic acids using acetamide derivatives as mediators. This approach offers a milder and environmentally friendly alternative to traditional oxidation methods, demonstrating the versatility of acetamide compounds in synthesizing key intermediates for pharmaceuticals (M. Rafiee et al., 2018).

Antifungal and Antitumor Activity

Recent studies have focused on the synthesis of acetamide derivatives to evaluate their antifungal and antitumor activities. Notably, new compounds have been developed to exhibit significant activity against various cancer cell lines and microbial species, underscoring the potential of acetamide derivatives in developing new therapeutic agents (Poonam Devi, M. Shahnaz, D. Prasad, 2022; L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

Oxidative Reaction Catalysis

Acetamide derivatives have been identified as effective catalysts in oxidative reactions, facilitating the conversion of alcohols and ethers to their corresponding carbonyl compounds and acids. These reactions are crucial for the synthesis of various organic compounds, highlighting the role of acetamide derivatives in enhancing the efficiency of oxidative processes (M. Mercadante et al., 2013).

Antimicrobial and Quantum Calculations

The synthesis and characterization of acetamide derivatives have also been explored for their antimicrobial activities and quantum computational analysis. These studies provide valuable insights into the structural factors influencing the biological activities of acetamide compounds, offering a foundation for the design of more effective antimicrobial agents (Asmaa M. Fahim, Eman H. I. Ismael, 2019).

Mechanism of Action

Target of Action

It is known that thiadiazole-containing compounds, which this compound is a derivative of, can cross cellular membranes and interact strongly with biological targets . These compounds exert a broad spectrum of biological activities .

Mode of Action

It is known that thiadiazole derivatives can induce mitotic arrest, caspase-dependent apoptosis, and cell growth inhibition in certain cancer cells .

Biochemical Pathways

Thiadiazole derivatives are known to have a broad spectrum of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Action Environment

The ability of thiadiazole derivatives to cross cellular membranes suggests that they may be influenced by the cellular environment .

properties

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c22-18(20-14-17-7-4-12-24-17)19(23)21-10-8-16(9-11-21)13-15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPUOAAJHYPVHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(3,4-Dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxamide](/img/structure/B2532677.png)

![3-(3,4-Dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2532687.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2532691.png)

![4-(4-chlorophenyl)-3-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2532693.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2532696.png)

![5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2532700.png)